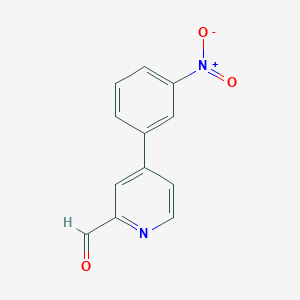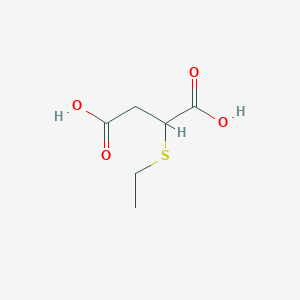
2-(Ethylsulfanyl)butanedioic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Ethylsulfanyl)butanedioic acid is an organic compound with the molecular formula C6H10O4S It is a derivative of butanedioic acid (succinic acid) where one of the hydrogen atoms is replaced by an ethylsulfanyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
2-(Ethylsulfanyl)butanedioic acid can be synthesized through several methods:
Alkylation of Succinic Acid: One common method involves the alkylation of succinic acid with ethylthiol in the presence of a base such as sodium hydroxide. The reaction typically occurs under reflux conditions.
Thioesterification: Another method involves the thioesterification of butanedioic acid with ethylthiol, followed by hydrolysis to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale alkylation processes using continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
2-(Ethylsulfanyl)butanedioic acid undergoes various chemical reactions, including:
Oxidation: The ethylsulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to form the corresponding thiol or alcohol derivatives using reducing agents like lithium aluminum hydride.
Substitution: The ethylsulfanyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, nucleophiles.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols, alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-(Ethylsulfanyl)butanedioic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of various industrial products.
Mecanismo De Acción
The mechanism of action of 2-(Ethylsulfanyl)butanedioic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes and proteins, altering their activity and function.
Pathways Involved: It may affect metabolic pathways, including those involved in oxidative stress and cellular signaling.
Comparación Con Compuestos Similares
Similar Compounds
Butanedioic Acid (Succinic Acid): A dicarboxylic acid with similar structural features but lacking the ethylsulfanyl group.
2-(Methylsulfanyl)butanedioic Acid: A similar compound where the ethyl group is replaced by a methyl group.
Uniqueness
2-(Ethylsulfanyl)butanedioic acid is unique due to the presence of the ethylsulfanyl group, which imparts distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it valuable for specific applications in research and industry.
Propiedades
Número CAS |
44978-42-9 |
|---|---|
Fórmula molecular |
C6H10O4S |
Peso molecular |
178.21 g/mol |
Nombre IUPAC |
2-ethylsulfanylbutanedioic acid |
InChI |
InChI=1S/C6H10O4S/c1-2-11-4(6(9)10)3-5(7)8/h4H,2-3H2,1H3,(H,7,8)(H,9,10) |
Clave InChI |
QLONCKJHVAADQN-UHFFFAOYSA-N |
SMILES canónico |
CCSC(CC(=O)O)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


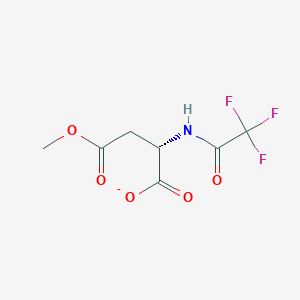
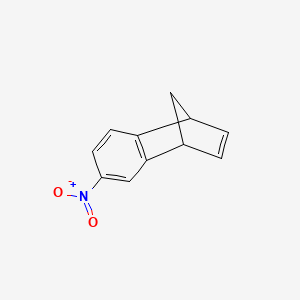
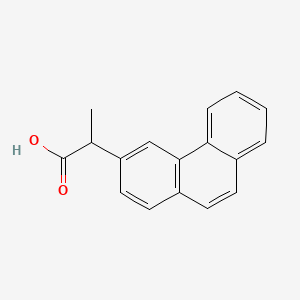
![4-[(Pyrrolidine-1-carbothioyl)sulfanyl]morpholine](/img/structure/B14657861.png)
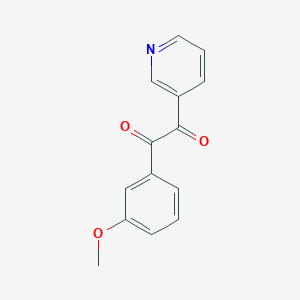

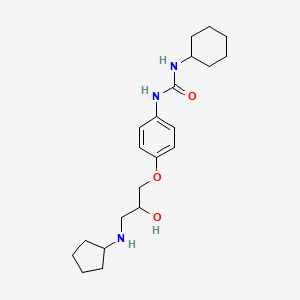
![10-[Bromo(4-methoxyphenyl)methylidene]anthracen-9(10H)-one](/img/structure/B14657884.png)
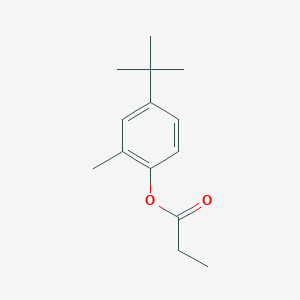
![3-Phenyl[1,2,4]triazino[5,6-c]quinoline](/img/structure/B14657899.png)
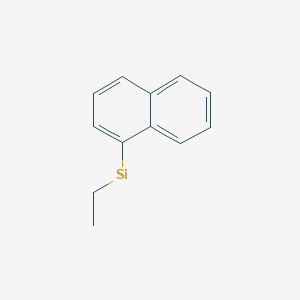

![Silane, trimethyl[(pentafluorophenyl)ethynyl]-](/img/structure/B14657918.png)
